Mechanism of action of Lunacridine as Topoisomerase II inhibitor
Mechanism of action of Lunacridine as Topoisomerase II inhibitor
An In-depth Technical Guide to the Mechanism of Action of Lunacridine as a Topoisomerase II Inhibitor
Authored by: Gemini, Senior Application Scientist
Abstract
Lunacridine, a quinoline alkaloid isolated from the plant Lunasia amara, has emerged as a compound of significant interest in oncology research due to its activity as a Topoisomerase II inhibitor.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanism by which lunacridine exerts its cytotoxic effects. We will delve into its classification as a DNA intercalating agent, its direct impact on the catalytic activity of human Topoisomerase II, and the downstream cellular consequences, including the induction of apoptosis. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols for mechanism-of-action studies, and insights derived from molecular modeling.
Introduction: The Convergence of a Natural Product and a Critical Cancer Target
Topoisomerase II: The Guardian of DNA Topology and a Prime Oncologic Target
Human Topoisomerase II (Topo II) is a vital enzyme that modulates the topological state of DNA, a process essential for the fidelity of replication, transcription, and chromosome segregation during mitosis.[4] This homodimeric enzyme functions by creating transient double-strand breaks (DSBs) in one DNA duplex, allowing another duplex to pass through the gap, and subsequently religating the break.[5][6] This intricate process resolves DNA tangles, supercoils, and catenanes.[5][7]
Given their high proliferation rates, cancer cells are particularly dependent on Topo II activity to manage the topological stresses of constant DNA replication.[5] This dependency makes Topo II an attractive and well-established target for anticancer therapeutics.[6]
Agents targeting Topo II are broadly classified into two categories[4][8][9]:
-
Topoisomerase II Poisons: These agents, which include clinically successful drugs like etoposide and doxorubicin, act by stabilizing the transient "cleavage complex" formed between Topo II and DNA.[4][5][10] By preventing the religation of the DNA strands, they convert the essential enzyme into a cellular toxin that generates permanent, lethal DNA double-strand breaks, ultimately triggering apoptosis.[5][8]
-
Topoisomerase II Catalytic Inhibitors: This class of inhibitors interferes with the enzyme's catalytic cycle without stabilizing the cleavage complex.[4][8] They may act by preventing ATP binding or hydrolysis, or by blocking the enzyme's interaction with DNA, thus reducing its overall activity.[6][11] While generally less cytotoxic than poisons, they represent a promising strategy to circumvent some of the side effects associated with DNA-damaging agents, such as secondary malignancies.[6][12]
Lunacridine: A Quinoline Alkaloid from Ethnobotanical Roots
Lunacridine is a quinoline alkaloid identified as the active principle from the bark of Lunasia amara, a plant used in traditional medicine in Papua New Guinea for treating tropical ulcers.[1] Initial investigations revealed its antibacterial properties, but subsequent research has highlighted its potent activity against human cancer cell lines, directly linking its mechanism to the inhibition of Topoisomerase II.[1]
| Compound Profile: Lunacridine | |
| Chemical Name | 3-[(2S)-2-hydroxy-3-methylbutyl]-4,8-dimethoxy-1-methylquinolin-2-one[13] |
| Molecular Formula | C17H23NO4[13][14] |
| Molecular Weight | 305.37 g/mol [14] |
| Source | Lunasia amara[1][2][3] |
| Compound Class | Quinoline Alkaloid[1][15] |
| Primary Target | Human Topoisomerase II[1] |
Note: Lunacridine is prone to cyclization at room temperature. For many biological assays, a more stable derivative, 2'-O-trifluoroacetyl lunacridine, is utilized.[1]
Core Mechanism of Action: An Intercalating Inhibitor
Lunacridine's mechanism as a Topo II inhibitor is multifaceted, initiating with its physical interaction with DNA. Evidence firmly places it within the DNA intercalating class of Topoisomerase II inhibitors.[1][15]
Caption: Lunacridine's mechanism involves DNA intercalation, leading to Topo II inhibition.
Step 1: DNA Intercalation
The foundational event in lunacridine's activity is its insertion into the DNA double helix. Intercalation involves the planar quinoline ring system of lunacridine stacking between the base pairs of DNA. This physical interaction distorts the DNA structure, which can interfere with the processes of replication and transcription and, crucially, affects the interaction of DNA with enzymes like Topoisomerase II.
Molecular docking studies have provided insights into this interaction, suggesting that lunacridine can dock intercalatively between DNA base pairs, with potential dipole-dipole interactions with adenine, thymine, and cytosine.[2] The binding affinity, however, was noted to be relatively weak in some models, which correlated with moderate cytotoxic activity in certain cell lines and suggests that lunacridine could be a valuable lead compound for further optimization.[3][16]
Step 2: Potent Inhibition of Topoisomerase II Catalytic Activity
By intercalating into DNA, lunacridine directly affects the function of Topo II. Decatenation assays, which measure the enzyme's ability to separate interlinked circular DNA molecules (kinetoplast DNA or kDNA), have demonstrated that lunacridine is a potent inhibitor of human Topoisomerase II.[1] The half-maximal inhibitory concentration (IC50) was found to be less than 5 µM, indicating significant potency.[1]
This inhibitory action places lunacridine among the DNA intercalating class of Topoisomerase II inhibitors.[1][15] While the term "poison" is often associated with inhibitors that trap the cleavage complex, intercalation itself is a mechanism known to enhance the affinity of drugs for the Topo II-DNA complex, thereby inhibiting the religation step.[6] This stabilization of the cleavage complex leads to the accumulation of double-strand breaks, a hallmark of Topo II poisons.[5]
Step 3: Induction of Apoptotic Cell Death
The ultimate consequence of Topo II inhibition by lunacridine is the triggering of programmed cell death, or apoptosis. The accumulation of irreparable DNA double-strand breaks is a powerful signal for a cell to initiate this self-destruction pathway. Studies have shown that treatment of cancer cells (specifically HeLa and H226 lines) with lunacridine leads to signs of caspase-3/7 mediated apoptotic cell death.[1] Caspases-3 and -7 are key executioner caspases in the apoptotic cascade, confirming that lunacridine's cytotoxic effects are funneled through this critical pathway.
Experimental Protocols for Mechanistic Elucidation
Validating the mechanism of a novel Topo II inhibitor requires a series of robust, self-validating assays. The following protocols represent standard, field-proven methodologies to characterize a compound like lunacridine.
Caption: Workflow for characterizing lunacridine's mechanism of action.
Protocol: Topoisomerase II Decatenation Assay
Principle: This assay measures the catalytic activity of Topo II by its ability to resolve a complex network of catenated (interlocked) kinetoplast DNA (kDNA) into individual minicircles. An active inhibitor will prevent this decatenation, leaving the kDNA network intact. The results are visualized by agarose gel electrophoresis, where the large kDNA network remains in the well while the smaller, decatenated minicircles migrate into the gel.[11]
Methodology:
-
Reaction Setup: In a 0.5 mL microcentrifuge tube, prepare a 20 µL reaction mixture on ice.
-
Add 2 µL of 10x Topo II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl2, 5 mM DTT, 1.75 mg/mL BSA).
-
Add 1 µL of kDNA substrate (e.g., 200 ng/µL).
-
Add 2 µL of the test compound (lunacridine or derivative) at various concentrations (e.g., 0.1 µM to 100 µM). Include a "no drug" control (vehicle, e.g., DMSO).
-
Add distilled water to a volume of 15 µL.
-
-
Enzyme Addition: Add 1 µL of 10 mM ATP.
-
Add 2 units of human Topoisomerase IIα enzyme.
-
Gently mix and incubate at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 6x Stop Buffer/Loading Dye (containing 0.5% SDS and Proteinase K at 0.5 mg/mL to digest the enzyme). Incubate at 37°C for another 15 minutes.
-
Gel Electrophoresis: Load the entire reaction mixture onto a 1.0% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe).
-
Run the gel at a constant voltage (e.g., 80V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Visualize the DNA bands under UV light. The control lane should show decatenated product migrating into the gel. Inhibitory concentrations of lunacridine will show a dose-dependent decrease in the decatenated product and a retention of the kDNA in the loading well.
Protocol: DNA Intercalation Assay (Ethidium Bromide Fluorescence Displacement)
Principle: Ethidium bromide (EtBr) exhibits a significant increase in fluorescence upon intercalation into DNA. A competing intercalator, like lunacridine, will displace the EtBr from the DNA, resulting in a measurable quenching (decrease) of the fluorescence signal. This assay provides quantitative data on the DNA intercalation activity of the test compound.[1]
Methodology:
-
Preparation: In a quartz cuvette for a spectrofluorometer, prepare a solution of calf thymus DNA (e.g., 50 µM) and Ethidium Bromide (e.g., 5 µM) in a suitable buffer (e.g., Tris-EDTA).
-
Fluorescence Measurement: Place the cuvette in the spectrofluorometer and allow the signal to stabilize. Set the excitation wavelength to ~520 nm and the emission wavelength to ~600 nm. Record the initial fluorescence (F0).
-
Titration: Add small aliquots of a concentrated stock solution of lunacridine directly to the cuvette. Mix gently after each addition.
-
Data Recording: After each addition, record the new fluorescence intensity (F).
-
Data Analysis: Plot the fluorescence intensity (F/F0) against the concentration of lunacridine. A dose-dependent decrease in fluorescence indicates competitive displacement of EtBr and confirms lunacridine's DNA intercalation activity. The concentration at which a 50% decrease in fluorescence is observed can be calculated.[1]
Protocol: Cell Viability (MTT) Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, H226, or P388) in a 96-well plate at a density of ~5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of lunacridine (e.g., from 0.1 µM to 200 µM) for a specified period (e.g., 72 hours). Include untreated and vehicle-only controls.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Summary of Biological Activity and Future Directions
Lunacridine has demonstrated a clear and potent mechanism of action rooted in its ability to intercalate with DNA and subsequently inhibit the vital function of Topoisomerase II. This leads to the induction of apoptosis and significant antiproliferative activity in cancer cell lines.
| Cell Line | Reported Activity | IC50 / MIC | Reference |
| HeLa | Apoptotic Cell Death | Low Micromolar Range | [1] |
| H226 | Apoptotic Cell Death | Low Micromolar Range | [1] |
| P388 Murine Leukemia | Cytotoxic Activity | 39.52 µg/mL (129.41 µM) | [2] |
| Staphylococcus aureus | Antibacterial | MIC of 64 µg/mL | [1] |
| Human Topoisomerase II | Enzyme Inhibition | < 5 µM | [1] |
The existing data strongly supports lunacridine as a valuable lead compound.[3][16] Molecular docking studies have already suggested potential sites for chemical modification to enhance its binding affinity to DNA and, consequently, its cytotoxic potency.[16] Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of lunacridine to improve potency and selectivity.
-
Isoform Selectivity: Determining if lunacridine preferentially inhibits the Topo IIα isoform, which is more highly expressed in proliferating cells, over the Topo IIβ isoform.[6] Inhibition of Topo IIβ has been implicated in some of the toxic side effects of current therapies.[9]
-
In Vivo Efficacy: Evaluating the antitumor activity of lunacridine or optimized analogues in preclinical animal models of cancer.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to lunacridine in cancer cells.
By leveraging the foundational understanding of its mechanism detailed in this guide, the scientific community can further explore and potentially develop this natural product into a next-generation anticancer therapeutic.
References
- Prescott, T. A., Maciver, S. K., & Sadler, I. H. (2007). Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor. Journal of Ethnopharmacology, 109(2), 289–294. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCMMrAB-6iYNG9AQiYCgfsHg2tV-uQOYX6nhTy-Yhx42PEnoqA2pEb3ckpX4vBsTTjBzMmL-9Y9V08DIviQoCCRatOlY7O7ahP_8AzvIGcZ05tgYHAvDlB7-l6sXQkULZ5rus=]
- Bandele, O. J., & Osheroff, N. (2007). Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf9g-yuiRUHFyopfiptrbxJ3i9JoZXgXOl7g6mHr1qzwUQe7BxObJRBUVGLcMbLZbN6ivjt8lPCus2BACVSIymvs5DTQq6bBC13g5BJGUf0jgjqeVP6EWq-LX6V2ws47bYBMfLgRrutNs6KQ==]
- Cowell, I. G., & Austin, C. A. (2012). Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints. IntechOpen. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOYvx1Gxcm3UpwcU5hvYwC19ApQ_L9QK2FukkW-OkA4xZ31ENkJdrpc9b4pvH_U4V-GZ7BOBS6atIC1dW2-CIRjU8cqUNoXP50TSyheOCqY63pRH-g6uQHbf0qtSbc0z0pCqM=]
- Wikipedia contributors. (n.d.). Topoisomerase inhibitor. In Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyc_bGXYyNZxam2D8cuVVlhYAOSlTHzQhQcPbWEYO5le3rXzDfXmMab_UP4Q2ReSuQ8HZxmrgpM8-TYwlwI9hDD9ic1j4h90a5lN8mMHIRk0IsbjTDRYvl1t0XSxgZpm6cLtb2R1_Ao3lVirYjUic=]
- Zubair, M. S., Subehan, L., & Lallo, S. (2011). Molecular Docking of Lunacridine from Lunasia amara to DNA : Its Inhibition And Interaction Study Correlated With The Cytotoxic Activity on P388 Murine Leukemia Cells. Indonesian Journal of Cancer Chemoprevention, 2(4), 137-143. [https://vertexaisearch.cloud.google.
- Zubair, M. S., Subehan, L., & Lallo, S. (2011). In Vitro and In Silico Studies of Lunacridine from Lunasia Amara Blanco as Anticancer. ProQuest. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKeCaCAYjCqyrMuCghk7y37pQ148102xKU9Gck1nWEfz0Cveithb5Urls_Tz5i2J2XGOcQ3zLe6TILi7MLO-tLTnKd4NpzNuzJEH1mi-Xwqz_287xYvNHlh6oeGukBE1Dl643zGUyXRVvUNOUyZcmoKSmnpt4qtkE1cvP5HLbg2FhRnDphfBf0XLlf5IqLV-tsEMvPGvj9uh4AwrT3s4Ii3gk0Br93]
- Zubair, M. S., Subehan, L., & Lallo, S. (2011). In Vitro and In Silico Studies of Lunacridine from Lunasia Amara Blanco as Anticancer. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNnNn93UJDxxzww3bxmZiqO9IOsZ8KvNlHhH42XrsdPY8-NBFDnEKDs4QJJhS89lPtGPCIODKY1f79uN6BTAJdFB-F6NxdX5zSJZQKJjMU3c2iEQOsRdbLOQfIvExDBP5kUbNvG7Q=]
- Al-Mugren, K. S., et al. (2023). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWeiqH3PTHpMNzV3nj-Cr19fMLSFpKtHniTR58cXsio4JQfr1aTE8aJ64BYZVd6e_jKohy_bKPf_3JYGMVoytsf30Na5_fRwCCr74LuRLKvnKO00maafeTCjRt_ZMWF13Ofg==]
- Prescott, T. A., et al. (2025). Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJJ9hY7od2LeONe9FQv8kgmlozLZ7u30aZEfBtIBq4BbiwZBVmxfgE1l3anTO0khYepqGIBCRaMGdGiR1WKutsY7EVEXyJvPNCLzMgS9PL9GsFSwG2eswtDBl0fScKaLW2k8zxM6fCF7AwEdc2LDdMac2apHc-LJwts371SEsx0AIynM4WKqTjwADVkRwZzA50ROwnnoyXQvnz0E1pumfQ3EoRAoEw6WCa5AMjZudF064xzrNeSdtW3UU5Q==]
- Heintzman, D. R., et al. (2021). Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms. eLife. [https://vertexaisearch.cloud.google.
- National Center for Biotechnology Information. (n.d.). Lunacridine, (S)-. In PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ8ZZj8PA2W-Bp5v2mP-BtYGf45Fw42IO5nPZEYxenNOOx4kNjY6H2gk_YQxodu2u3OmQtQqPFRH41oJSlA1kzo4HJ8q8QFOzjnCwgO0hc5f1dv9YOjmxr6TqVdzDrJ1gN4KBODH8hfQJejjc=]
- National Center for Biotechnology Information. (n.d.). 3-((2R)-2-Hydroxy-3-methylbutyl)-4,8-dimethoxy-1-methyl-2(1H)-quinolinone. In PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEbwjnFjX1xDKy1pr6V4XX_dpFukIk_d_VMoN52DLQLo6G5oRd0jpvi9RrzGcx18QuhDi5oo7rSOf69UPzFgTOgpTceCpQdme6Xujo-gKFW3A_QUqJ_aPUQpdksXB-8C6O0NgtTgIqliSmI5exlJGk7RnL]
- Global Substance Registration System. (n.d.). LUNACRIDINE, (S)-. FDA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNFhdgKu_GLKnPwAFbN0PJHGoMPjw7xqmk29dj0Qg4fsVGWSo3I4qLEVe3E6yxgaFMhP8Nb1AxyglpNT58S5tDgBeortPmPGZuZDdYegnvvcltILhoxrmg5BVrTF9Vef98r4qxu4Qjbx0Xo2v5W-ltUbBsVJzU_P2H]
- G-protein coupled receptor, G. P. (2021). Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Frontiers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhP_NCwQJ-8rVsQiXTk6-xNhZYzzaSQIbyNOuHwL3P4GEVMx7w-FzALVr6IB6SsOXHT5PCJpnt2VkQ5lDbmsyV61BQHBTnfJnV3dhmMBeFlbDA_vCQQRfGUBhKbb_jzSH2Y_GBwKBv5FJik_FbOWfzRvCs1cr0QLjZPLa6VAviKLm6qgTzb_51YxMVnYlv]
- Ferguson, D. M., et al. (2015). Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives. Anticancer Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIznby7vyJFz8_ljAStL2Mn5i1ESTpJSOefZPkUrzTtDd8lFfanYpLjrS8d-A7cYlD5AW1V4buNYzIe1JeabGK3CUdfgWrc9e1KuplDDNdziPpmuzXJqYY55D7pea-8zEEfIo=]
- Development of DNA topoisomerase II-mediated anticancer agents, 3-(9-acridinylamino)-5-hydroxymethylanilines (AHMAs) and related compounds. (2002). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEaSJGuTKonUnjA1Cst_U41muh09W6Z3hiwVEFrajhmkd0NqAGreSLVwrzCAnz77Pj0eRSu4imk-CW1ZjCHDibU5Tl9aFIEZ8URPrj_1BFw0WbFt5Xmx7iHfU_CbgAaxnhKXLs=]
- Kapuscinska, A., et al. (2015). Inhibition of DNA topoisomerases I and II and growth inhibition of HL-60 cells by novel acridine-based compounds. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0M_j-nVGeW0424GFNviLHf1aoj0f1SUfGV5ppmWkddg3O9qtjNVVCllWZgDHECkq59yiV9Y8G0AM8FAhdKTf9fJu9wrKIYwdjjT-iwaxTLvDUkxmWEkCcx8CzjQwlxXS-Sfw=]
- de Oliveira, R. B., et al. (2022). Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-8gH6nY1nm3bAAyOpU6avjTqJFd_cs48YLMPU0b9BYplpTo9XtOHqhgge3SBVJn5jbP_yMk-UwK9At3KHtHa6tNZvylBf5kP77wac3wQus55-rdyg0C2HEN5phFo5-TtnqQ==]
- Topoisomerase II Inhibitor. (2025). Massive Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-DmRyjV_BoGQPFbyXyrOJtdpSWBhEzMA4S8W0EYMSlmBY37T5Ai0l94iapV5eV0ldf8xCUiWSSvyRM_PBBDRsecGkKMIA4oON3Ia1Eu26o4iMJl-iYOFfhc7Uf41ZpNG3Zz0dWi43ArdbnlrI_YP9]
- Al-Otaibi, J. S., et al. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEapfO3tPsQC6ozsCMgUep9UBkr-pdwfj-sKTZ8P37lrKSaZLKBQBOwxp3Z_Z6B1bFNLkZvyZ_bT_S5s5ZyaegeFIu836aCBZhhiutv2zBz_QKEHqyj1dbx3XbnzkeQULZbY8otDr15JE0uQQ==]
- Topoisomerase inhibitors. (n.d.). EBSCO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFE8TmB95YIOfByohE5FkyA4lh2hz7bOAHb12ARUsLPHVJ1SghdX5y6bQVBuAJ56xCbJyUqHbeBVei-JgIqIflwWU85edEzRvgHEkjDDhcgYYX8qNESUjZtXWBKTEXeRHWnIPKPgvXqYOf-DsC0jXmm5qU-Bb4djI2DCgROk0wTSE2JWGevo2NtyUbuPijN]
- Gmeiner, W. H., et al. (2010). Catalytic inhibition of topoisomerase II by a novel rationally designed ATP-competitive purine analogue. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnsLyLaTclyB31Emk60fGwD0FqYEzGxacVw7XmywgR-5vTKeLR_OgGm8HNyrzdbaIW5s5c6QYGdeTwjW0ajq7RIlDDxMPGzluzmip0vNCO7yQjVW9J0YKDvK7y2-5EuKF-JugYRoYEh2T8wQ==]
Sources
- 1. Lunacridine from Lunasia amara is a DNA intercalating topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Docking of Lunacridine from Lunasia amara to DNA : Its Inhibition And Interaction Study Correlated With The Cytotoxic Activity on P388 Murine Leukemia Cells | Zubair | Indonesian Journal of Cancer Chemoprevention [ijcc.chemoprev.org]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. massivebio.com [massivebio.com]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Topoisomerase inhibitors | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 8. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase II Inhibitors and Poisons, and the Influence of Cell Cycle Checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 12. Targeting Topoisomerase II Activity in NSCLC with 9-Aminoacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lunacridine, (S)- | C17H23NO4 | CID 72941708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. GSRS [gsrs.ncats.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ProQuest - ProQuest [proquest.com]
